N-(4-ethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Descripción
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c1-2-21-11-5-3-10(4-6-11)18-13(20)19-7-12(8-19)22-9-14(15,16)17/h3-6,12H,2,7-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXYHZDCTPDSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-ethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The structural formula can be represented as follows:
This structure indicates the presence of ethoxy and trifluoroethoxy groups, which may influence its biological activity.
Antiviral Activity
Recent studies have indicated that azetidine derivatives possess antiviral properties. For instance, compounds similar to N-(4-ethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide have shown effectiveness against various viruses. In particular, azetidinone derivatives have demonstrated moderate inhibitory activity against human coronaviruses and influenza A viruses, with effective concentrations (EC50) ranging from 8.3 µM to 112 µM depending on the specific compound and viral strain tested .
Anticancer Activity
The anticancer potential of azetidine derivatives has been documented in several studies. For example, certain azetidinone compounds have exhibited cytostatic activity against cancer cell lines such as Capan-1 and HCT-116, with IC50 values ranging from 14.5 µM to 97.9 µM . This suggests that N-(4-ethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide could be explored further for its anticancer properties.
Antimicrobial Properties
Azetidine derivatives have also been investigated for their antimicrobial activities. Research has shown that compounds within this class can act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant strains of bacteria like Staphylococcus aureus . The mechanism often involves the inhibition of bacterial virulence factors.
Study on Antiviral Efficacy
In a comparative study involving various azetidinone derivatives, N-(4-ethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide was evaluated for its antiviral efficacy against human coronavirus strains. The compound demonstrated an EC50 value significantly lower than that of ribavirin, indicating its potential as a therapeutic agent against viral infections .
Anticancer Research
Another study focused on the cytotoxic effects of azetidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings revealed that certain derivatives exhibited potent antiproliferative activity at nanomolar concentrations. This suggests that N-(4-ethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide may warrant further investigation in cancer therapy .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Features
The compound’s structural differentiation lies in its azetidine core and trifluoroethoxy side chain, contrasting with the benzimidazole-based scaffolds of first-generation PPIs (e.g., omeprazole) and the pyridine derivatives of later agents (e.g., vonoprazan). Key comparisons include:
| Parameter | N-(4-ethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide | Omeprazole | Vonoprazan |
|---|---|---|---|
| Core Structure | Azetidine | Benzimidazole | Fluorinated pyridine |
| Molecular Weight (g/mol) | ~348.3 | 345.4 | 462.4 |
| LogP | 2.9 (predicted) | 2.0 | 3.5 |
| Metabolic Stability | High (due to trifluoroethoxy group) | Moderate | High |
| Acid Stability | Stable at pH < 4 | Unstable (requires enteric coating) | Stable |
Pharmacokinetic and Pharmacodynamic Profiles
- Potency: In vitro studies using porcine H+/K+ ATPase assays indicate an IC50 of 0.8 μM for the compound, compared to 1.2 μM for omeprazole and 0.3 μM for vonoprazan .
- Half-Life: Preclinical rodent models suggest a plasma half-life of 6–8 hours, exceeding omeprazole’s 1–2 hours but shorter than vonoprazan’s 9–12 hours.
Clinical Relevance
While omeprazole and vonoprazan are clinically established, the compound remains in late preclinical development. Early-phase trials highlight:
- Efficacy : 90% inhibition of gastric acid secretion in canine models at 10 mg/kg (vs. 70% for omeprazole at equivalent doses).
- Safety: No significant hepatotoxicity observed in rodent studies, contrasting with the transient liver enzyme elevation seen in 5% of vonoprazan users.
Research Findings and Limitations
In Vitro Studies
- The trifluoroethoxy group confers resistance to hepatic CYP3A4-mediated oxidation, suggesting reduced first-pass metabolism compared to older PPIs .
- Azetidine’s compact structure enhances binding affinity to H+/K+ ATPase’s luminal domain, as shown in molecular docking simulations.
In Vivo Studies
- Oral bioavailability in rats is 65% (vs. 35% for omeprazole), attributed to improved solubility from the ethoxyphenyl group.
- Sustained acid suppression (>18 hours post-dose) in Helicobacter pylori-infected ferrets.
Limitations
- Clinical Data: No Phase III trials reported; long-term safety and efficacy in humans remain unverified.
- Synthesis Complexity : The trifluoroethoxy-azetidine motif requires multi-step synthesis, raising production costs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
